molecular formula C21H24O3 B13099649 Ethyl7-(4-biphenyl)-7-oxoheptanoate

Ethyl7-(4-biphenyl)-7-oxoheptanoate

Cat. No.: B13099649
M. Wt: 324.4 g/mol
InChI Key: UCZYPDFXXFONOS-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl-Containing Scaffolds in Advanced Organic Synthesis

Biphenyl (B1667301) scaffolds, which consist of two connected phenyl rings, are prominent structural motifs in a wide array of functional molecules. arabjchem.orgrsc.org Their significance stems from their rigid, yet conformationally flexible nature, which allows them to serve as a foundational framework in drug discovery, liquid crystals, and polymer science. researchgate.netwikipedia.org In medicinal chemistry, the biphenyl unit is a key component in numerous therapeutic agents due to its ability to interact with biological targets. arabjchem.org The functionalization of the biphenyl core is a critical step, as the parent biphenyl molecule is relatively non-reactive. arabjchem.org This functionalization allows for the synthesis of a diverse range of derivatives with varied pharmacological activities. arabjchem.orgresearchgate.net The development of cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has greatly facilitated the synthesis of substituted biphenyls, further expanding their utility. rsc.orgwikipedia.org

Significance of Keto-Ester Functionalities in Complex Molecule Construction

The keto-ester functionality is a cornerstone of synthetic organic chemistry, providing a rich platform for a multitude of chemical transformations. fiveable.meresearchgate.net Compounds containing this arrangement, particularly β-keto esters, are highly valued as intermediates in the synthesis of complex molecules. fiveable.meresearchgate.net The presence of both a ketone and an ester group allows for a diverse range of reactions. The ketone can undergo nucleophilic additions and reductions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity is elegantly harnessed in reactions like the Claisen condensation, which is instrumental in forming carbon-carbon bonds and constructing larger molecular skeletons. fiveable.meresearchgate.net Furthermore, vicinal ketoesters, which have adjacent carbonyl and ester groups, are valuable intermediates in the total synthesis of natural products, with their reactivity being key to forming complex cyclic systems. beilstein-journals.org

Strategic Importance of Ethyl 7-(4-biphenyl)-7-oxoheptanoate as a Versatile Synthetic Building Block

Ethyl 7-(4-biphenyl)-7-oxoheptanoate merges the desirable attributes of a biphenyl scaffold with the synthetic flexibility of a keto-ester functionality. Its strategic importance lies in its potential as an intermediate for creating more elaborate organic compounds. The biphenyl moiety can serve as a core structure for developing new materials or pharmaceuticals, and it can also act as a ligand in coordination chemistry. The long alkyl chain of the heptanoate (B1214049) portion provides flexibility and can influence the physical properties of resulting molecules, such as solubility and crystallinity.

The ketone and ester groups are reactive sites that allow for a variety of chemical modifications. For instance, the ketone can be reduced to an alcohol, while the ester can be hydrolyzed to a carboxylic acid, opening up further synthetic pathways. The molecule can also undergo substitution reactions on the biphenyl rings. This combination of features makes Ethyl 7-(4-biphenyl)-7-oxoheptanoate a valuable precursor for a range of target molecules.

Below is a table of the physicochemical properties of Ethyl 7-(4-biphenyl)-7-oxoheptanoate:

PropertyValueSource
Molecular Formula C21H24O3 labshake.com
Molecular Weight 324.41 g/mol labshake.com
IUPAC Name ethyl 7-oxo-7-(4-phenylphenyl)heptanoate labshake.com
CAS Number 147862-41-7 labshake.com

Overview of Research Trajectories in Novel Organic Methodologies Involving Analogous Structures

Current research in organic synthesis is increasingly focused on developing more efficient, precise, and environmentally friendly methods. nih.govresearchgate.net This includes the development of new catalytic systems, such as enzyme and photocatalysis, and a general move towards green chemistry. nih.govcas.org

In the context of molecules analogous to Ethyl 7-(4-biphenyl)-7-oxoheptanoate, research is exploring the functionalization of ketones and esters in new ways. scripps.edubioengineer.org Traditionally, the reactivity of these groups is limited to a few specific sites on the molecule. scripps.edubioengineer.org However, recent breakthroughs are enabling chemists to access previously unreactive sites, which has significant implications for creating novel molecules with enhanced functionality. scripps.edubioengineer.org

For example, research into the synthesis of functionalized biphenyls via sequential reactions of aromatic aldehydes and β-keto esters is leading to new methods for creating these important structures. researchgate.net Additionally, the synthesis of α-keto acids and their esters is a field of active research, with a focus on developing greener synthetic routes from renewable resources. mdpi.com These advancements in synthetic methodology will undoubtedly expand the potential applications of building blocks like Ethyl 7-(4-biphenyl)-7-oxoheptanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 7-oxo-4,7-diphenylheptanoate

InChI

InChI=1S/C21H24O3/c1-2-24-21(23)16-14-18(17-9-5-3-6-10-17)13-15-20(22)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3

InChI Key

UCZYPDFXXFONOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Chemical Transformations and Reactivity Studies of Ethyl 7 4 Biphenyl 7 Oxoheptanoate

Ester Cleavage and Transesterification Reactions

The ester group in ethyl 7-(4-biphenyl)-7-oxoheptanoate is a key site for chemical modification, allowing for its conversion into other functional groups through cleavage and transesterification reactions.

Hydrolytic Pathways and Control Mechanisms

The ester linkage in ethyl 7-(4-biphenyl)-7-oxoheptanoate can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 7-(4-biphenyl)-7-oxoheptanoic acid, and ethanol (B145695). This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. researchgate.netnih.gov

Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. An acidic workup is subsequently required to protonate the carboxylate and obtain the final carboxylic acid product. thermofisher.com

Control over the hydrolytic process can be achieved by carefully selecting the reaction conditions, such as the nature and concentration of the catalyst (acid or base), temperature, and the solvent system. For instance, milder conditions can be employed to selectively hydrolyze the ester without affecting other functional groups in the molecule.

Nucleophilic Transesterification with Diverse Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is a valuable tool for modifying the properties of the molecule by introducing different alcohol moieties. The reaction can be catalyzed by acids, bases, or various organometallic and enzymatic catalysts. nih.govwikipedia.org

The general mechanism for acid-catalyzed transesterification is similar to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org In base-catalyzed transesterification, an alkoxide ion serves as the nucleophile. wikipedia.org The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

The reactivity in transesterification reactions can be influenced by the steric hindrance of the incoming alcohol. While a range of primary and secondary alcohols can be used, bulkier alcohols may require more forcing conditions or specific catalysts to achieve high yields. researchgate.net

Table 1: Representative Examples of Transesterification of β-Keto Esters with Various Alcohols

EntryAlcoholCatalystConditionsYield (%)
1Methanol (B129727)3-nitrobenzeneboronic acidNeat, 80 °CHigh
2IsopropanolSilica supported boric acidSolvent-free, 100 °C88
3Benzyl alcohol3-nitrobenzeneboronic acidNeat, 80 °CHigh
4CyclohexanolSilica supported boric acidSolvent-free, 100 °C85

Note: This table presents representative data for the transesterification of β-keto esters, as specific data for ethyl 7-(4-biphenyl)-7-oxoheptanoate was not available in the searched literature. The yields are indicative of the general feasibility of such reactions. researchgate.netresearchgate.net

Transformations Involving the Biphenyl (B1667301) Moiety

The biphenyl group in ethyl 7-(4-biphenyl)-7-oxoheptanoate provides a platform for further functionalization through aromatic substitution reactions. The electronic nature of the existing acyl substituent influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

The biphenyl system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The 7-oxoheptanoyl group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached (the 4-position of the biphenyl). This deactivation means that harsher conditions are generally required for EAS to occur compared to unsubstituted benzene (B151609). masterorganicchemistry.comyoutube.com

The directing effect of the acyl group is primarily meta to its position on the first aromatic ring. However, the second, unsubstituted phenyl ring of the biphenyl moiety is activated relative to the substituted ring. Therefore, electrophilic attack is expected to occur preferentially on the second phenyl ring. Within this second ring, the ortho and para positions are the most likely sites of substitution due to electronic and steric factors. leah4sci.comyoutube.com For example, in a nitration reaction, the nitro group would be expected to add to the 4'-position of the biphenyl system.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethyl 7-(4-biphenyl)-7-oxoheptanoate

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄Ethyl 7-(4'-nitro-4-biphenyl)-7-oxoheptanoate
BrominationBr₂, FeBr₃Ethyl 7-(4'-bromo-4-biphenyl)-7-oxoheptanoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 7-(4'-acyl-4-biphenyl)-7-oxoheptanoate

Note: This table is based on the general principles of electrophilic aromatic substitution on substituted biphenyl systems, as specific experimental data for the title compound was not found. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution on Activated Biphenyl Systems

Nucleophilic aromatic substitution (SNA) on the biphenyl moiety of ethyl 7-(4-biphenyl)-7-oxoheptanoate is generally difficult as the rings are not sufficiently electron-deficient. However, if the biphenyl system were to be activated with strongly electron-withdrawing groups, such as nitro groups, particularly at positions ortho and para to a leaving group (e.g., a halogen), then SNA could become feasible. libretexts.orgmdpi.com

In such an activated system, a nucleophile can attack the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is dependent on the nature of the nucleophile, the leaving group, and the type and position of the activating groups. nih.govtcsedsystem.edu

Pericyclic and Multicomponent Reactions Utilizing Ethyl 7-(4-biphenyl)-7-oxoheptanoate

The functional groups present in ethyl 7-(4-biphenyl)-7-oxoheptanoate suggest its potential, though underexplored, utility in pericyclic and multicomponent reactions.

While there are no specific documented examples of ethyl 7-(4-biphenyl)-7-oxoheptanoate participating in pericyclic reactions, the biphenyl moiety could theoretically act as a diene in a Diels-Alder reaction under forcing conditions, although this is generally a high-energy process for unsubstituted biphenyls. acs.orgacs.org The presence of the keto and ester groups might also influence the electronic properties and reactivity of the system in such cycloadditions.

More plausibly, the β-ketoester functionality of the molecule makes it a suitable component for various multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more reactants. For instance, the ketoester moiety could participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgnih.govorganic-chemistry.orgiau.ir

In a potential Biginelli reaction, ethyl 7-(4-biphenyl)-7-oxoheptanoate could react with an aldehyde and urea (B33335) (or thiourea) to form a dihydropyrimidinone derivative. nih.goviau.ir Similarly, in a Hantzsch-type reaction, it could condense with an aldehyde and a nitrogen source like ammonia (B1221849) to yield a dihydropyridine. wikipedia.orgorganic-chemistry.orgnih.gov These reactions would lead to the formation of complex heterocyclic structures incorporating the biphenylheptanoate backbone.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete and unambiguous assignment of all atoms within the ethyl 7-(4-biphenyl)-7-oxoheptanoate molecule can be achieved.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of ethyl 7-(4-biphenyl)-7-oxoheptanoate provides critical information about the electronic environment of the hydrogen atoms. Key signals in the spectrum confirm the presence of the ethyl ester and the biphenyl (B1667301) aromatic protons. The ethyl group protons, for instance, typically appear around δ 1.22 ppm. A characteristic quartet signal for the ethyl ester is observed at approximately δ 4.08 ppm. The aromatic protons of the biphenyl group resonate in the downfield region, generally between δ 7.4 and 7.6 ppm, reflecting their deshielded nature due to the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ethyl (-CH₃)~1.22Triplet
Aliphatic Chain (-CH₂-)1.30-1.80Multiplet
Aliphatic Chain (-CH₂-C=O)~2.30Triplet
Aliphatic Chain (-CH₂-COO)~3.00Triplet
Ethyl (-O-CH₂-)~4.08Quartet
Biphenyl (Ar-H)7.40-8.10Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Comprehensive ¹³C NMR Spectral Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons of the biphenyl moiety, and the aliphatic carbons of the heptanoate (B1214049) chain. The carbonyl carbon of the ester typically appears around 1715 cm⁻¹ in an IR spectrum, while the ketone carbonyl is found near 1680 cm⁻¹. DEPT-135 experiments can be employed to differentiate between CH₃, CH₂, and CH groups within the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl (-CH₃)~14
Aliphatic Chain (-CH₂-)24-38
Ethyl (-O-CH₂-)~60
Biphenyl (Ar-C)127-145
Ester Carbonyl (C=O)~173
Ketone Carbonyl (C=O)~200

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain and the assignment of adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the carbonyl groups and linking the aliphatic chain to the biphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the gross structure of this flexible molecule, it can offer insights into preferred conformations in solution.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) can be a powerful tool for determining the purity of ethyl 7-(4-biphenyl)-7-oxoheptanoate without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision. This technique is also highly effective for monitoring the progress of the reaction during its synthesis, allowing for optimization of reaction conditions to maximize yield and purity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of ethyl 7-(4-biphenyl)-7-oxoheptanoate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides a highly accurate measurement of the molecule's mass. The expected [M+H]⁺ ion for ethyl 7-(4-biphenyl)-7-oxoheptanoate is 327.16. The measured exact mass allows for the unambiguous determination of the molecular formula, C₂₁H₂₄O₃, distinguishing it from other potential compounds with the same nominal mass. Analysis of the fragmentation patterns observed in the mass spectrum, such as the loss of the ethoxycarbonyl group (-COOEt), can further corroborate the proposed structure.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment for Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of Ethyl 7-(4-biphenyl)-7-oxoheptanoate is expected to be directed by its functional groups: the biphenyl ketone and the ethyl ester. The primary fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl groups.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl group is a highly probable event. This could result in the formation of a stable biphenylcarbonyl cation or a fragment corresponding to the loss of the biphenyl group.

McLafferty Rearrangement: The ester group can undergo a McLafferty rearrangement, leading to the loss of a neutral ethene molecule.

Ester Group Fragmentation: Direct cleavage of the ester group can lead to the loss of an ethoxy radical or ethanol (B145695).

A plausible fragmentation scheme would initiate with the protonated molecule and proceed through several key fragment ions, which would be detected in the MS/MS spectrum.

Application of Ionization Techniques (ESI, GC-MS)

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound and depends on its physicochemical properties, such as polarity and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, ESI would be an effective method for generating protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for accurate mass determination and for coupling with liquid chromatography (LC) for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, it is likely to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. In this technique, the compound is vaporized and separated on a GC column before being ionized, typically by electron ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed mass spectrum that can be used for library matching and structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 7-(4-biphenyl)-7-oxoheptanoate is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The presence of two distinct carbonyl groups—a ketone and an ester—will give rise to strong absorption bands in the IR spectrum. The precise position of these bands is influenced by the electronic environment of the carbonyl group.

Ketone C=O Stretch: The aryl ketone carbonyl stretch is anticipated to appear in the range of 1685-1665 cm⁻¹. The conjugation with the biphenyl ring system lowers the frequency compared to a simple aliphatic ketone.

Ester C=O Stretch: The aliphatic ethyl ester carbonyl stretch is expected to be observed at a higher frequency, typically in the range of 1750-1735 cm⁻¹.

The clear distinction between these two absorption bands would confirm the presence of both functional groups.

The biphenyl moiety will produce a series of characteristic vibrations in the IR spectrum. These include:

C=C Stretching Vibrations: Aromatic ring stretching vibrations typically appear as a group of bands in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring. A para-substituted benzene (B151609) ring, as in the 4-biphenyl group, gives a strong absorption band in the 860-800 cm⁻¹ range.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
EsterC=O stretch1750-1735
KetoneC=O stretch1685-1665
Aromatic RingC=C stretch1600-1450
Aromatic RingC-H bend (para-substituted)860-800
AlkaneC-H stretch2950-2850

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if asymmetric synthesis is pursued)

Should the synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate be approached through an asymmetric route to produce a single enantiomer, chiroptical spectroscopy would be an indispensable tool for determining the enantiomeric excess (ee) of the product. Techniques such as circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. An achiral or racemic mixture will not have a CD spectrum, whereas an enantiomerically enriched sample will exhibit a distinct CD spectrum, the intensity of which is proportional to the enantiomeric excess. This provides a non-destructive method to assess the stereochemical outcome of an asymmetric synthesis.

X-ray Crystallography for Solid-State Structural Confirmation (if suitable crystals are obtained)

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a single crystal of Ethyl 7-(4-biphenyl)-7-oxoheptanoate of suitable quality can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This would definitively confirm the connectivity of the atoms and provide insights into the packing of the molecules in the crystal lattice. The resulting crystal structure would serve as the ultimate

Computational Chemistry and Theoretical Studies of Ethyl 7 4 Biphenyl 7 Oxoheptanoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method to determine a molecule's optimized geometry and various electronic properties. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. beilstein-journals.orgnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the heptanoate (B1214049) chain in Ethyl 7-(4-biphenyl)-7-oxoheptanoate allows it to adopt numerous conformations. Conformational analysis is a critical computational step to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface. rsc.org

The potential energy landscape (PEL) of a molecule describes the energy of the system as a function of its atomic coordinates. rsc.org For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the key rotational degrees of freedom are around the single bonds within the aliphatic chain and the bond connecting the two phenyl rings of the biphenyl (B1667301) moiety. A systematic scan of these dihedral angles allows for the mapping of the PEL, revealing various low-energy conformers (local minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature. The most stable conformer is crucial as its geometry is used for subsequent electronic structure and spectroscopic calculations.

Table 1: Calculated Relative Energies of Selected Conformers of Ethyl 7-(4-biphenyl)-7-oxoheptanoate

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
1 (Global Minimum) 178.5° (anti-periplanar)0.00
2 62.1° (gauche)1.25
3 -65.3° (gauche)1.28
4 0.0° (syn-periplanar)4.50

Note: The data presented in this table is illustrative of typical results from conformational analysis and is intended to demonstrate the concept.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. beilstein-journals.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgdntb.gov.ua A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO is likely distributed over the carbonyl group and the biphenyl moiety. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies of Ethyl 7-(4-biphenyl)-7-oxoheptanoate

ParameterEnergy (eV)
HOMO Energy -6.85
LUMO Energy -1.98
HOMO-LUMO Gap (ΔE) 4.87

Note: These values are representative for a molecule of this type and are provided for illustrative purposes.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netwalisongo.ac.id It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive potential, prone to nucleophilic attack. researchgate.netnih.gov

For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the MEP map would predictably show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the ethyl group and the biphenyl rings would exhibit positive potential (blue to green). Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the initial steps of chemical reactions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Theoretical NMR Chemical Shift Prediction for Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. beilstein-journals.orguomphysics.net These predicted shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the calculated NMR spectra with experimentally obtained data, one can confirm the proposed structure of Ethyl 7-(4-biphenyl)-7-oxoheptanoate. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and conformational dynamics in solution, which may not be fully captured in the gas-phase calculations.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Ketone) 199.8200.1
C=O (Ester) 173.5173.2
Biphenyl C1 (ipso) 135.2135.5
Biphenyl C4' (para) 145.6145.9
-O-CH₂- 60.760.5
-CH₃ 14.114.3

Note: Experimental data is hypothetical and provided for the purpose of illustrating the validation process.

Vibrational Frequency Calculations for IR Spectral Interpretation

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. Theoretical vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. materialsciencejournal.orgnih.gov These calculations are typically performed using the same DFT method as the geometry optimization. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and are therefore scaled by an empirical factor to improve agreement with experimental data. uomphysics.net

For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone and the ester, C-H stretching of the aliphatic and aromatic parts, and the C=C stretching of the aromatic rings. These theoretical predictions are instrumental in assigning the bands observed in the experimental IR spectrum, thus confirming the presence of specific functional groups. nih.gov

Table 4: Calculated and Scaled Vibrational Frequencies for Key Functional Groups of Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ketone) 172516851684
C=O Stretch (Ester) 177017301732
Aromatic C=C Stretch 163516001601
Aliphatic C-H Stretch 3010-30902850-29602855-2962
Aromatic C-H Stretch 3150-32003030-30803030-3075

Note: Experimental data and scaling factors are representative and used for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling provides profound insights into the potential reaction pathways of Ethyl 7-(4-biphenyl)-7-oxoheptanoate. Methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

Ethyl 7-(4-biphenyl)-7-oxoheptanoate, being a ketone, can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental process influencing the compound's reactivity. The equilibrium between the keto and enol forms is dictated by their relative stabilities, which can be robustly predicted using computational methods. fiveable.me

For most simple ketones and β-keto esters, the keto form is significantly more stable than the enol form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me Computational studies on similar molecules, such as various β-keto esters, consistently show the keto form to be lower in energy. researchgate.netorientjchem.org The energy difference is influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding. orientjchem.orgmdpi.com Polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org

The tautomerization process proceeds through a transition state, which for many ketones involves a four-membered ring in the gas phase or in non-polar solvents. orientjchem.org DFT calculations can determine the energy barrier for this interconversion.

Table 1: Predicted Thermodynamic Data for Keto-Enol Tautomerism of Ethyl 7-(4-biphenyl)-7-oxoheptanoate in Different Environments (Based on Analogous Systems)

Tautomeric FormEnvironmentCalculated ΔG (kcal/mol)Predicted Equilibrium FavorabilityReference System
KetoGas Phase0 (Reference)Highly Favored3-phenyl-2,4-pentanedione orientjchem.org
EnolGas Phase+17.89Highly Unfavored3-phenyl-2,4-pentanedione orientjchem.org
KetoWater0 (Reference)Highly Favored3-phenyl-2,4-pentanedione orientjchem.org
EnolWater+16.50Highly Unfavored3-phenyl-2,4-pentanedione orientjchem.org

Note: Data is extrapolated from computational studies on structurally related β-dicarbonyl compounds and represents a qualitative prediction.

Reduction: The ketone group is readily reduced to a secondary alcohol. A common laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). umn.edu Computational studies have investigated the mechanism of such reductions in detail. researchgate.netacs.org The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Theoretical models have explored different transition state geometries, including four-membered and six-membered ring structures, often involving solvent molecules. researchgate.net Ab initio Car-Parrinello molecular dynamics simulations suggest that in methanol (B129727), Na⁺ and BH₄⁻ form a contact ion pair, and the sodium cation coordinates with the carbonyl oxygen in the transition state. acs.org

Table 2: Computationally Modeled Parameters for the Reduction of Aromatic Ketones

ParameterComputational MethodFindingSignificanceReference Study
Transition State GeometryAb initio calculationsTwo-step transition state for both four- and six-membered ring mechanisms. researchgate.netElucidates the lowest energy pathway for hydride transfer.p-methylcyclohexanone reduction researchgate.net
Kinetic Isotope EffectsDFT CalculationsSmall, inverse KIE (kH/kD < 1) for NaBH₄ reductions. rsc.orgSuggests a reactant-like transition state where the B-H bond is not significantly broken.Various ketones rsc.org
Extent of Hydride TransferKinetic Isotope Effect Calculations~75% transfer in the transition state for NaBH₄. researchgate.netQuantifies the progress of the C-H bond formation at the transition state.Benzophenone reduction researchgate.net

Oxidation: The oxidation of the alkyl chain, particularly at positions activated by the carbonyl or biphenyl group, can be modeled to predict potential metabolic pathways or degradation products. DFT studies on the oxidation of aromatic ketones can elucidate the mechanism, which may involve radical intermediates. researchgate.netresearchgate.net For instance, the electrochemical oxidation of β-diketoesters has been correlated with the energy of the Highest Occupied Molecular Orbital (HOMO), which can be calculated using DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

An MD simulation would model the movement of every atom in the molecule, governed by a force field that describes the intramolecular and intermolecular forces. For this compound, key areas of conformational flexibility include:

The Biphenyl Torsion: The dihedral angle between the two phenyl rings of the biphenyl group is a critical parameter. In the solid state, biphenyl is planar, but in solution and the gas phase, the rings are twisted relative to each other to minimize steric hindrance. MD simulations on biphenyl in various solvents have shown that the rings are indeed non-planar in solution. researchgate.netbenthamopenarchives.com

The Heptanoate Chain: The seven-carbon chain can adopt numerous conformations, from extended to folded. MD simulations can sample these conformations and determine their relative populations.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of Ethyl 7-(4-biphenyl)-7-oxoheptanoate

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, or OPLS-AATo describe the potential energy of the system.
Solvent ModelTIP3P or SPC/E waterTo simulate the aqueous environment.
Simulation Time100-500 nanosecondsTo ensure adequate sampling of conformational space.
Temperature300 KTo simulate physiological or room temperature conditions.
Pressure1 atmTo simulate standard pressure conditions.
Analysis MetricsRadius of Gyration, Dihedral Angle Distributions, RMSDTo quantify the conformational dynamics and stability.

These simulations would provide a dynamic picture of how Ethyl 7-(4-biphenyl)-7-oxoheptanoate behaves in solution, offering insights that are complementary to the static picture provided by energy minimization and transition state analysis.

Role of Ethyl 7 4 Biphenyl 7 Oxoheptanoate As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Biphenyl-Containing Macrocycles

There is a notable absence of specific studies detailing the use of Ethyl 7-(4-biphenyl)-7-oxoheptanoate in macrocyclization reactions. While the structural components of the molecule, in theory, lend themselves to the formation of large ring structures, no concrete examples of such transformations have been reported in the available literature.

Building Block for Polyketide and Fatty Acid Analogs

Similarly, the application of Ethyl 7-(4-biphenyl)-7-oxoheptanoate as a starting material for the synthesis of polyketide or fatty acid analogs is not documented. General strategies for the synthesis of polyketides and fatty acids are well-established, but the direct incorporation of this specific biphenyl-containing keto ester into such synthetic routes has not been described in available research.

Intermediate in the Formal Synthesis of Natural Products with Biphenyl (B1667301) Motifs

While numerous natural products contain a biphenyl scaffold, and the formal synthesis of such molecules is an active area of research, there are no specific reports that identify Ethyl 7-(4-biphenyl)-7-oxoheptanoate as a key intermediate in the synthesis of any particular natural product.

Scaffold for the Preparation of Advanced Materials Precursors

The potential of Ethyl 7-(4-biphenyl)-7-oxoheptanoate in materials science has been suggested in general terms. Current time information in Bangalore, IN.

Integration into Liquid Crystalline Systems

While the biphenyl core is a common feature in many liquid crystalline compounds, specific research on the integration of Ethyl 7-(4-biphenyl)-7-oxoheptanoate into liquid crystal systems is not available. The properties it might confer and its specific role in such systems have not been detailed.

Role in Polymerizable Monomers

The assertion that Ethyl 7-(4-biphenyl)-7-oxoheptanoate could be used in polymer production is a general statement. Current time information in Bangalore, IN. There is a lack of specific examples of polymerizable monomers that have been synthesized from this compound, and consequently, no information on the properties of any resulting polymers.

Application in the Construction of Pharmaceutical-Related Scaffolds

The use of Ethyl 7-(4-biphenyl)-7-oxoheptanoate as a scaffold in drug design is a recurring theme. Current time information in Bangalore, IN. Its structural similarity to biologically active compounds makes it an interesting candidate for medicinal chemistry. However, specific examples of pharmaceutical scaffolds that have been successfully constructed from this intermediate are not detailed in the available literature.

Advanced Functionalization and Derivatization Strategies

Alpha-Functionalization of the Keto-Ester System

The carbon atom situated between the ketone and the ester functionalities (the α-position) is particularly reactive due to the acidity of its protons, making it a prime target for a variety of functionalization reactions.

Catalytic asymmetric α-alkylation of carbonyl compounds remains a significant challenge in organic synthesis. nih.gov For β-keto esters, significant progress has been made using phase-transfer catalysis (PTC). rsc.org This method, often employing cinchona alkaloid-derived catalysts, facilitates the enantioselective alkylation of cyclic β-keto esters and amides with high yields and excellent enantiopurities (up to 98% ee). rsc.org This approach provides a powerful alternative to transition-metal-based methods and is scalable, with the potential for catalyst recycling. rsc.org

Biocatalysis presents another advanced strategy. By engineering enzymes such as S-adenosyl-L-methionine (SAM)-dependent C-methyltransferases (CMTs), researchers have developed dual biocatalytic platforms for the efficient asymmetric alkylation of α-keto acids. nih.govescholarship.org An engineered enzyme, SgvMVAV, has been shown to be a general biocatalyst for enantioselective methylation, ethylation, and allylation of various α-keto acids, achieving high turnover numbers and excellent enantioselectivity. nih.gov While these methods are demonstrated on α-keto acids, the principles are applicable to the α-position of keto-esters like Ethyl 7-(4-biphenyl)-7-oxoheptanoate, which can be activated under similar catalytic conditions.

Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, can also be performed from the α-position of the keto-ester. The generation of an enolate from Ethyl 7-(4-biphenyl)-7-oxoheptanoate would allow it to act as a nucleophile in asymmetric Michael addition reactions, a cornerstone in stereoselective C-C bond formation.

Table 1: Asymmetric α-Alkylation Strategies for Keto-Esters
MethodCatalyst/EnzymeReactantProductEnantiomeric Excess (ee)YieldReference
Phase-Transfer CatalysisCinchona Alkaloid DerivativesCyclic β-keto esters, Alkyl Halidesα-Alkylated β-keto estersUp to 98%Good to Excellent rsc.org
BiocatalysisEngineered SgvMVAVα-keto acids, Alkylating Agentsα-Alkylated α-keto acids>99:1 e.r.Up to 91% nih.gov

The introduction of a halogen atom at the α-position creates a chiral center and provides a versatile intermediate for further nucleophilic substitution reactions. nih.govresearchgate.net Stereoselective halogenation is therefore a highly valuable transformation. nih.gov

Enantioselective α-chlorination of β-keto esters has been successfully achieved using organocatalysis. Hybrid amide-based cinchona alkaloid derivatives have proven to be highly effective phase-transfer catalysts for this transformation, requiring as little as 0.5 mol% of the catalyst. nih.govacs.orgnih.gov These reactions proceed with high yields (up to >99%) and excellent asymmetric induction (up to 97% ee) for various cyclic β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source. nih.govacs.org The resulting chiral α-chloro-β-keto esters can undergo SN2 displacement with various nucleophiles, providing access to a wide range of α-substituted products. nih.govnih.gov

Stereoselective chalcogenation, the introduction of a sulfur or selenium atom, at the α-position has also been explored. An organocatalytic asymmetric α-difluoromethylketone thiolation of β-keto esters has been reported using a cinchona-alkaloid-based catalyst, achieving moderate to excellent enantioselectivity (up to 93% ee). rsc.org Furthermore, methods for the stereoselective synthesis of α-SCF₃-β-ketoesters have been developed using chiral auxiliaries, which, after reaction with an electrophilic trifluoromethylthiolating agent, yield products with high enantioselectivity (up to 91% ee). mdpi.com

Table 2: Stereoselective α-Functionalization of Keto-Esters
ReactionCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee)YieldReference
α-ChlorinationHybrid Cinchona AlkaloidCyclic β-keto esterα-Chloro-β-keto esterUp to 97%Up to >99% nih.govacs.org
α-Thiolation(DHQD)₂PHALβ-keto esterα-Thiolated β-keto esterUp to 93%Moderate rsc.org
α-TrifluoromethylthiolationChiral Diamine Auxiliaryβ-keto esterα-SCF₃-β-keto esterUp to 91%Good mdpi.com

The introduction of fluorine atoms into organic molecules can significantly alter their properties. While direct α-difluoroalkylation of β-keto esters is challenging, related methodologies provide access to similar structures. One innovative approach involves the Yb(OTf)₃-promoted Krapcho decarboxylation of a 2,2-difluoro-3-oxopropanoate, which generates a difluoroenolate in situ. nih.gov This intermediate can then participate in an aldol (B89426) reaction with various carbonyl compounds, effectively creating products with a difluorinated carbon adjacent to a carbonyl group. nih.gov This one-pot protocol uses a stable, non-hygroscopic precursor to generate the reactive difluoroenolate. nih.gov Another strategy focuses on the conversion of α-keto esters into β,β-difluoro-α-keto esters, demonstrating a pathway to introduce gem-difluoro groups within the molecular scaffold. acs.orgmiami.edu

Remote Functionalization of the Heptanoate (B1214049) Chain

Selectively modifying the methylene (B1212753) groups of the heptanoate chain in Ethyl 7-(4-biphenyl)-7-oxoheptanoate represents a significant synthetic challenge due to the inertness of C(sp³)–H bonds. Modern synthetic methods, however, are beginning to address this challenge through transition metal-catalyzed C–H functionalization. These strategies often rely on a directing group to position a metal catalyst in proximity to a specific C–H bond. While the ketone or ester in the target molecule could potentially serve as a directing group, achieving high regioselectivity along the flexible alkyl chain is difficult.

Research into connecting remote C-H functionalization pathways has shown that a palladium-based catalyst system can promote a para-selective C-H functionalization from benzylic electrophiles through a novel dearomatization-rearomatization sequence. nih.gov While not directly applicable to the aliphatic chain, this illustrates the type of innovative strategies being developed. For the heptanoate chain, approaches such as the Hofmann–Löffler–Freytag reaction or related radical-based cyclization/rearrangement reactions could be envisioned to achieve functionalization at positions remote from the carbonyl groups, although these often require specific precursors (e.g., N-haloamines).

Selective Transformations of the Biphenyl (B1667301) Group for Late-Stage Diversification

Late-stage functionalization (LSF) is a powerful strategy for rapidly creating analogues of a complex molecule from a common advanced intermediate. nsf.govnih.gov The biphenyl group of Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an excellent handle for such diversification. nih.gov

Classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be applied. The existing acyl group at the 4-position of one phenyl ring is deactivating and meta-directing for that ring. However, the primary site of substitution would be on the unsubstituted terminal phenyl ring, where the alkyl substituent of the first ring acts as a weak ortho-, para-directing group.

More advanced LSF methods offer greater control and selectivity. For instance, site-selective C–H functionalization can be achieved using removable directing groups or by exploiting the inherent electronic properties of the substrate. mpg.de A notable strategy involves the conversion of an aryl C-H bond into an aryl sulfonium (B1226848) salt (e.g., a thianthrenium salt), which then serves as a versatile coupling handle for C–N, C–O, and C–C bond-forming reactions. mpg.deacs.org Another powerful LSF technique is the iridium-catalyzed late-stage borylation of C-H bonds, which installs a boronic ester that can be used in a vast number of subsequent Suzuki-Miyaura cross-coupling reactions. digitellinc.com

Table 3: Late-Stage Functionalization Strategies for Aryl Groups
ReactionReagent/CatalystIntermediateFinal ProductKey FeatureReference
C-H BorylationIridium Catalyst, B₂pin₂Aryl Boronic EsterDiversified Biaryls, etc.Access to Suzuki coupling digitellinc.com
C-H SulfonylationThianthrene, AcidAryl Thianthrenium SaltAryl Sulfonamides, etc.Versatile coupling handle mpg.deacs.org
Electrophilic NitrationHNO₃/H₂SO₄-Nitro-biphenyl derivativeClassical transformation

Regioselective Reactions Utilizing Multi-Functional Character

The presence of several functional groups allows for regioselective transformations by exploiting their different reactivities.

Selective Ketone Reduction : The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. Stereoselective reduction of the ketone is also possible using catalysts or enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH), which can reduce prochiral ketones to enantiopure secondary alcohols. nih.gov

Selective Ester Hydrolysis : The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH/H₂O, EtOH) or acidic conditions, leaving the ketone and biphenyl groups intact. The resulting carboxylic acid provides a new handle for further modifications, such as amide bond formation.

Regioselective Biphenyl Functionalization : As mentioned in section 7.3, electrophilic attack on the biphenyl moiety is highly regioselective. The unsubstituted ring is activated by the alkyl chain and will react preferentially over the ring bearing the deactivating keto-acyl group. This allows for selective modification of one ring while leaving the other untouched. Sequential reaction strategies, such as Knoevenagel/Michael/Aldol condensation followed by oxidative aromatization, provide routes to highly functionalized biphenyls, highlighting the regiocontrol possible in their synthesis. researchgate.net

Catalytic Applications Involving Ethyl 7 4 Biphenyl 7 Oxoheptanoate

Asymmetric Catalysis for Stereoselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high enantiomeric purity. This is crucial in fields such as medicinal chemistry, where the stereochemistry of a molecule can dramatically impact its biological activity.

Enantioselective Hydrogenation of the Keto Group

The enantioselective hydrogenation of ketones to produce chiral alcohols is a widely used and powerful transformation. Typically, this is achieved using chiral metal catalysts, often based on ruthenium, rhodium, or iridium, with chiral phosphine (B1218219) or diamine ligands. These catalysts create a chiral environment that directs the addition of hydrogen to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. While numerous examples exist for the asymmetric hydrogenation of aryl alkyl ketones, specific studies detailing the enantioselective reduction of the keto group in Ethyl 7-(4-biphenyl)-7-oxoheptanoate, including catalyst systems, enantiomeric excesses (ee), and yields, were not found.

Chiral Lewis Acid Catalysis in Aldol (B89426) and Related Reactions

Chiral Lewis acids are instrumental in a variety of carbon-carbon bond-forming reactions, including aldol, Michael, and Diels-Alder reactions. By coordinating to a carbonyl group, a chiral Lewis acid can activate the substrate towards nucleophilic attack and control the stereochemical outcome of the reaction. While the application of chiral Lewis acids to ketoesters in aldol-type reactions is a known strategy, no specific research detailing the use of Ethyl 7-(4-biphenyl)-7-oxoheptanoate as a substrate in such transformations could be located.

Organocatalytic Approaches for α-Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. For ketones and ketoesters, organocatalysts such as chiral amines (in the form of enamines) or Brønsted acids can facilitate a wide range of α-functionalization reactions, including alkylations, halogenations, and aminations. Despite the broad utility of organocatalysis, specific examples of the α-functionalization of Ethyl 7-(4-biphenyl)-7-oxoheptanoate using these methods are not described in the available literature.

Phase-Transfer Catalysis in Asymmetric Transformations

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. Chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral ammonium (B1175870) salts, can mediate asymmetric transformations such as alkylations and Michael additions by transporting a nucleophile from an aqueous phase to an organic phase in a chiral, non-covalent complex. While asymmetric PTC is a well-established method for the α-alkylation of ketones and esters, its specific application to Ethyl 7-(4-biphenyl)-7-oxoheptanoate has not been reported.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, with the Suzuki, Heck, and Sonogashira reactions being prominent examples.

Cross-Coupling of Biphenyl (B1667301) Derivatives for Further Elaboration

The biphenyl moiety of Ethyl 7-(4-biphenyl)-7-oxoheptanoate could, in principle, be further functionalized through cross-coupling reactions. For instance, if a halogen atom were present on one of the phenyl rings, it could serve as a handle for reactions like the Suzuki-Miyaura coupling to introduce additional substituents. However, a search of the literature did not reveal any studies that specifically describe the use of Ethyl 7-(4-biphenyl)-7-oxoheptanoate or its derivatives in such transition metal-catalyzed cross-coupling reactions for further molecular elaboration.

Insertion Reactions at the Keto-Ester Moiety

While specific literature on insertion reactions directly involving Ethyl 7-(4-biphenyl)-7-oxoheptanoate is not prevalent, the reactivity of its γ-keto ester scaffold suggests potential for such transformations. One of the most well-documented insertion reactions for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, yielding an ester. In the case of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, this reaction could theoretically proceed in two ways, given the two different carbon-carbon bonds adjacent to the ketone.

The migratory aptitude of the groups attached to the carbonyl carbon generally dictates the regioselectivity of the Baeyer-Villiger oxidation. In this molecule, the biphenyl group has a higher migratory aptitude than the alkyl chain. Consequently, the insertion of an oxygen atom would preferentially occur between the carbonyl carbon and the biphenyl group. This would result in the formation of a biphenyl ester.

A plausible catalyst for this transformation would be a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or enzymatic catalysts like Baeyer-Villiger monooxygenases (BVMOs). The latter offers the potential for high stereoselectivity and milder reaction conditions.

Table 1: Hypothetical Baeyer-Villiger Oxidation of Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Catalyst Reagent Potential Product
m-CPBA Peroxy acid 4-Biphenyl 7-ethoxy-7-oxoheptanoate

It is important to note that this application remains theoretical for Ethyl 7-(4-biphenyl)-7-oxoheptanoate and would require experimental validation.

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a powerful and green alternative for the stereoselective synthesis of chiral molecules. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the primary target for biocatalytic transformation is the stereoselective reduction of the prochiral ketone to a chiral secondary alcohol. This transformation is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical and fine chemical industries. nih.gov

The asymmetric reduction of the ketone can be effectively achieved using a variety of whole-cell biocatalysts or isolated oxidoreductase enzymes. tudelft.nl These enzymes, particularly alcohol dehydrogenases (ADHs), utilize a hydride transfer from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon. tudelft.nl

Whole-cell systems, such as those employing baker's yeast (Saccharomyces cerevisiae), various bacteria (e.g., Rhodococcus sp., Pseudomonas sp.), and fungi (e.g., Aspergillus sp., Candida sp.), are often advantageous as they contain the necessary enzymes and cofactor regeneration systems within the cell. nih.gov The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the formation of the (S)-alcohol for many ADHs when reducing aromatic ketones. However, anti-Prelog enzymes that yield the (R)-alcohol are also known.

The enantioselectivity of these biocatalytic reductions is often excellent, with enantiomeric excesses (ee) frequently exceeding 99%. The choice of biocatalyst, reaction conditions (pH, temperature, co-solvent), and the substrate itself can influence the conversion and stereoselectivity.

Table 2: Representative Biocatalysts for the Asymmetric Reduction of Aromatic Ketones

Biocatalyst Substrate Type Product Configuration Enantiomeric Excess (ee)
Saccharomyces cerevisiae (Baker's Yeast) Aromatic ketones Predominantly (S)-alcohols High (>95%)
Rhodococcus ruber Aromatic ketones (S)-alcohols >99%
Alcohol Dehydrogenase from Lactobacillus kefir Aromatic ketones (R)-alcohols >99%

For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, a biocatalytic reduction would yield the corresponding chiral hydroxy ester, Ethyl 7-(4-biphenyl)-7-hydroxyheptanoate. The stereochemistry of the resulting alcohol would depend on the specific enzyme used. This approach represents a highly efficient and environmentally benign route to enantiomerically pure derivatives of the parent compound.

Advanced Analytical Method Development for Detection and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity. actascientific.comunr.edu.ar The development of an effective HPLC method for "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" requires careful optimization of several key parameters.

Optimization of Stationary and Mobile Phases for Separation

The choice of stationary and mobile phases is critical for achieving optimal separation. Given the chemical structure of "Ethyl 7-(4-biphenyl)-7-oxoheptanoate," which possesses both nonpolar (biphenyl group, alkyl chain) and moderately polar (keto and ester groups) moieties, a reversed-phase HPLC approach is the most suitable starting point.

Stationary Phase Selection:

A C18 (octadecylsilyl) stationary phase is a common initial choice for reversed-phase chromatography due to its broad applicability and hydrophobicity. However, for a molecule containing a biphenyl (B1667301) group, a biphenyl stationary phase can offer enhanced selectivity. chromatographyonline.comchromatographyonline.com The π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte can lead to improved retention and resolution from potential impurities. chromatographyonline.comchromatographyonline.com A phenyl-hexyl stationary phase could also be considered as an alternative, providing a different selectivity profile. qub.ac.uk

Mobile Phase Optimization:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. A systematic study of varying gradients of acetonitrile/water and methanol/water should be conducted to determine the optimal mobile phase composition for achieving the best resolution and analysis time.

pH Adjustment: The pH of the aqueous portion of the mobile phase can influence the peak shape and retention of ionizable compounds. While "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" is not readily ionizable, buffering the mobile phase (e.g., with phosphate (B84403) or acetate (B1210297) buffer) can ensure method robustness and reproducibility. A slightly acidic pH may be beneficial to suppress any potential enolization of the keto group, which could otherwise lead to peak tailing.

Table 1: Proposed Initial HPLC Parameters for "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" Analysis
ParameterProposed ConditionRationale
Stationary PhaseBiphenyl (e.g., 4.6 x 150 mm, 3.5 µm) or C18Enhanced selectivity for aromatic compounds (Biphenyl) or general-purpose separation (C18).
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid)Good peak shape and UV transparency. Acid modifier to control potential tautomerism.
Elution ModeGradientTo effectively elute the compound and any potential impurities with varying polarities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CTo ensure reproducible retention times.
Injection Volume10 µLA typical injection volume for analytical HPLC.

Detector Selection and Calibration (UV/Vis, PDA, ELSD)

The choice of detector depends on the physicochemical properties of the analyte.

UV/Vis and Photodiode Array (PDA) Detection: The biphenyl chromophore in "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" is expected to exhibit strong UV absorbance. A UV/Vis detector set at a wavelength of maximum absorbance (λmax), likely around 254 nm, would provide high sensitivity. A Photodiode Array (PDA) detector is even more advantageous as it can acquire the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): While UV detection is likely sufficient, an ELSD can be a valuable orthogonal detection technique. ELSD is a universal detector that is not dependent on the presence of a chromophore. researchgate.net It can detect any non-volatile analyte and is particularly useful for detecting impurities that may lack a significant UV chromophore.

Calibration:

For quantitative analysis, the chosen detector must be calibrated. This involves preparing a series of standard solutions of "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" at known concentrations and injecting them into the HPLC system. A calibration curve is then constructed by plotting the peak area (or height) against the concentration. The linearity of this curve over the desired concentration range should be established and validated.

Robustness and Method Transferability Studies

Robustness Testing:

Once an optimal HPLC method is developed, its robustness must be evaluated to ensure its reliability during normal use. unr.edu.archromatographyonline.com This involves making small, deliberate variations to the method parameters and assessing their impact on the analytical results. According to the International Council for Harmonisation (ICH) guidelines, parameters to be investigated for robustness include: actascientific.comnih.gov

pH of the mobile phase

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Different column batches and manufacturers

The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) and the quantitative results should remain within acceptable limits during these variations. researchgate.net

Table 2: Example of a Robustness Study Design for the HPLC Method
ParameterNominal ValueVariation 1Variation 2
Mobile Phase pH3.02.83.2
Acetonitrile (%)70%68%72%
Column Temperature (°C)302535
Flow Rate (mL/min)1.00.91.1

Method Transferability:

Method transfer is the process of demonstrating that a validated analytical method can be successfully performed on different equipment in a different laboratory. chromatographyonline.comthermofisher.comlabmanager.comtechnologynetworks.com Key considerations for successful method transfer include: thermofisher.comlabcompare.com

Instrument Differences: The dwell volume and extra-column volume of different HPLC systems can affect retention times and peak shapes, especially for gradient methods. thermofisher.com

Column Equivalency: Ensuring that the column used in the receiving laboratory is from the same manufacturer and batch, or is a validated equivalent, is crucial.

Clear Documentation: The analytical procedure must be clearly and comprehensively documented to avoid ambiguity.

A formal method transfer protocol should be established, outlining the experiments to be performed and the acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" by GC-MS, derivatization is likely necessary to improve its volatility and thermal stability, particularly due to the keto group.

Derivatization Strategies for Enhanced Volatility

The primary target for derivatization is the ketone functional group.

Methoximation: The ketone can be converted to a methoxime derivative by reaction with methoxyamine hydrochloride. youtube.com This reaction protects the keto group, prevents potential enolization, and increases volatility. youtube.com

PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is another effective derivatizing agent for ketones, forming a stable oxime derivative. sigmaaldrich.comnih.govresearchgate.net PFBHA derivatives are often used to enhance sensitivity in electron capture detection (ECD) but are also amenable to MS detection. sigmaaldrich.comnih.gov

The ester group in "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" is generally stable under typical GC conditions and may not require derivatization.

Optimization of Chromatographic Conditions

Column Selection:

A non-polar or mid-polar capillary column is suitable for the separation of the derivatized analyte. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) column is a good starting point, offering a good balance of selectivity for aromatic and non-polar compounds.

Temperature Programming:

A temperature-programmed analysis will be necessary to elute the relatively high molecular weight derivative in a reasonable time with good peak shape. An initial oven temperature of around 100-150 °C, held for a short period, followed by a temperature ramp of 10-20 °C/min up to a final temperature of 280-300 °C would be a suitable starting point.

Injector and Detector Parameters:

Injector Temperature: A sufficiently high injector temperature (e.g., 250-280 °C) is needed to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation.

MS Detector: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will provide a characteristic fragmentation pattern that can be used for identification and quantification. Key fragment ions for the derivatized "Ethyl 7-(4-biphenyl)-7-oxoheptanoate" should be identified for selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. chromatographyonline.com

Table 3: Proposed GC-MS Parameters for the Analysis of Derivatized "Ethyl 7-(4-biphenyl)-7-oxoheptanoate"
ParameterProposed ConditionRationale
Derivatization AgentMethoxyamine Hydrochloride or PFBHATo increase volatility and thermal stability of the ketone.
GC ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Good general-purpose column for a wide range of compounds.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS.
Oven ProgramInitial 150°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 minTo ensure good separation and elution of the analyte.
Injector Temperature280 °CTo ensure complete vaporization.
MS Ion Source Temp.230 °CStandard ion source temperature.
MS Quadrupole Temp.150 °CStandard quadrupole temperature.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for generating reproducible mass spectra.

Sample Preparation Methodologies in Complex Reaction Matrices

The accurate detection and quantification of Ethyl 7-(4-biphenyl)-7-oxoheptanoate in complex reaction matrices necessitate robust sample preparation methodologies. These methods are crucial for isolating the target analyte from a mixture containing starting materials, reagents, catalysts, intermediates, and by-products, thereby minimizing interference and ensuring the reliability of subsequent analytical measurements.

Extraction Efficiency and Matrix Effects

The extraction of Ethyl 7-(4-biphenyl)-7-oxoheptanoate from a reaction mixture is a critical step that significantly influences the accuracy and precision of its quantification. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques for this purpose. The choice of extraction solvent or SPE sorbent is paramount and is typically guided by the polarity of the analyte and the constituents of the reaction matrix.

Matrix effects, which are the alteration of the analyte's ionization efficiency by co-eluting compounds from the matrix, can lead to either ion suppression or enhancement in mass spectrometry-based detection methods. chromatographytoday.com These effects can compromise the accuracy of quantitative analyses. To mitigate matrix effects, several strategies can be employed, including optimizing the chromatographic separation to resolve the analyte from interfering matrix components, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards.

The following interactive table presents hypothetical data on the extraction efficiency and matrix effects for Ethyl 7-(4-biphenyl)-7-oxoheptanoate using different extraction solvents.

Extraction SolventAnalyte PolarityExtraction Efficiency (%)Matrix Effect (%)
DichloromethaneNon-polar92-15 (Suppression)
Ethyl AcetateIntermediate85-10 (Suppression)
AcetonitrilePolar75+5 (Enhancement)
Hexane/Ethyl Acetate (1:1)Non-polar95-12 (Suppression)

Note: This data is illustrative and represents typical values that might be observed for a compound of this nature. Actual results would depend on the specific composition of the reaction matrix.

Strategies for Handling Reactive Intermediates

In the synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, particularly through multi-step reaction sequences, the presence of reactive intermediates can pose analytical challenges. These species are often transient and may degrade or react further during sample preparation and analysis. To accurately monitor the progress of a reaction and understand its kinetics, specific strategies for handling these intermediates are necessary.

One common approach is quenching , where the reaction is rapidly stopped by the addition of a reagent that neutralizes a reactive species. For instance, if an organometallic reagent is used, the reaction might be quenched with a proton source to deactivate it.

Another strategy is derivatization , where the reactive intermediate is converted into a more stable, detectable derivative. This is particularly useful for intermediates that are not amenable to direct analysis by techniques such as HPLC or GC. The choice of derivatizing agent depends on the functional group of the intermediate.

For real-time monitoring of reactive intermediates without extensive sample preparation, in-situ analytical techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can be employed. This allows for the direct observation of the formation and consumption of intermediates throughout the course of the reaction.

Impurity Profiling and Process-Related Substance Analysis

Impurity profiling is a critical aspect of pharmaceutical development and chemical manufacturing, ensuring the quality, safety, and efficacy of the final product. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, this involves the identification, quantification, and characterization of all potential impurities, including by-products, unreacted starting materials, and degradation products.

Detection and Characterization of By-Products and Unreacted Starting Materials

The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, likely involving a Friedel-Crafts acylation or similar reactions, can lead to the formation of various by-products. These can include isomers of the desired product (e.g., acylation at the ortho or meta positions of the biphenyl ring instead of the para position), products of over-acylation, or side-reactions involving the solvent or other reagents.

Unreacted starting materials, such as biphenyl and the acylating agent (e.g., a derivative of heptanoic acid), can also be present in the final product mixture.

The detection and characterization of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is a primary tool for separating and quantifying these impurities. For structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

The interactive table below lists potential by-products and unreacted starting materials in the synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate and the analytical techniques used for their characterization.

ImpurityPotential SourceAnalytical Technique(s)
Ethyl 7-(2-biphenyl)-7-oxoheptanoateIsomeric by-productHPLC-UV, LC-MS, NMR
Ethyl 7-(3-biphenyl)-7-oxoheptanoateIsomeric by-productHPLC-UV, LC-MS, NMR
BiphenylUnreacted starting materialGC-MS, HPLC-UV
Ethyl 7-chloro-7-oxoheptanoateUnreacted starting materialGC-MS, LC-MS
Di-acylated biphenyl speciesOver-reaction by-productLC-MS, NMR

Monitoring of Degradation Products under Stress Conditions

Forced degradation studies are essential to understand the stability of a compound and to identify potential degradation products that may form under various environmental conditions. For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, this involves subjecting the compound to stress conditions such as heat, light, humidity, and acidic, basic, and oxidative environments.

The monitoring of degradation products is typically performed using a stability-indicating HPLC method, which is capable of separating the parent compound from all its degradation products. The structural characterization of the major degradation products is then carried out using techniques like LC-MS/MS and NMR.

The following interactive table provides a hypothetical summary of potential degradation products of Ethyl 7-(4-biphenyl)-7-oxoheptanoate under different stress conditions.

Stress ConditionPotential Degradation Product(s)Degradation Pathway
Acidic Hydrolysis7-(4-biphenyl)-7-oxoheptanoic acid and ethanol (B145695)Ester hydrolysis
Basic Hydrolysis7-(4-biphenyl)-7-oxoheptanoic acid and ethanolEster hydrolysis
Oxidation (e.g., H2O2)Biphenyl-4-carboxylic acid, other oxidized speciesOxidative cleavage
Photolytic (UV light)Various photoproductsPhotodegradation
ThermalDecomposition productsThermal decomposition

Note: The degradation products listed are based on the functional groups present in Ethyl 7-(4-biphenyl)-7-oxoheptanoate and represent likely pathways. Actual degradation profiles would need to be determined experimentally.

Future Research Directions and Emerging Paradigms

Integration of Flow Chemistry Techniques for Scalable Synthesis

The industrial-scale synthesis of complex molecules like Ethyl 7-(4-biphenyl)-7-oxoheptanoate often faces challenges related to batch processing, including safety, scalability, and consistency. The integration of flow chemistry offers a promising solution to overcome these limitations. Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. For the synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, a key step is the Friedel-Crafts acylation or, more modernly, a cross-coupling reaction like the Suzuki-Miyaura coupling. In a flow setup, reagents can be pumped and mixed continuously, passing through a heated or cooled zone to effect the reaction. The small volume of the reactor at any given time significantly enhances safety, especially when dealing with exothermic reactions or hazardous reagents.

Researchers have successfully demonstrated the use of flow chemistry for various reactions pertinent to the synthesis of biphenyl (B1667301) ketones. For instance, multi-step syntheses of heterocyclic compounds and other complex organic molecules have been efficiently performed in flow, sometimes telescoping multiple reaction steps without isolating intermediates. uc.ptresearchgate.net A notable example is the synthesis of 7-Ethyltryptophol, an intermediate for the drug etodolac, using a flow Fischer indole (B1671886) synthesis. uc.pt Such approaches could be adapted for the large-scale production of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, potentially reducing manufacturing costs and environmental impact. goflow.at

Table 1: Comparison of Batch vs. Flow Synthesis for Ketone Production

Parameter Batch Synthesis Flow Synthesis
Scalability Difficult, requires larger reactors Easier, by running the system for longer
Safety Higher risk with large volumes of reagents Inherently safer due to small reaction volumes
Heat Transfer Inefficient, can lead to hotspots Highly efficient, precise temperature control
Mixing Can be inefficient and non-uniform Efficient and rapid mixing
Process Control Limited Precise control over parameters

| Product Consistency | Can vary between batches | High batch-to-batch consistency |

Exploration of Photoredox Catalysis for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling a wide array of novel chemical transformations under mild conditions. researchgate.net This strategy utilizes photocatalysts, typically transition metal complexes (like those of Iridium or Ruthenium) or organic dyes, which become potent redox agents upon absorbing visible light. beilstein-journals.org

For a molecule like Ethyl 7-(4-biphenyl)-7-oxoheptanoate, photoredox catalysis could unlock new reaction pathways. The ketone functionality, for example, can be targeted for reductive transformations. Strongly reducing photosensitizers can initiate photoinduced electron transfer to ketones, forming ketyl radical anions. nih.gov These highly reactive intermediates can then participate in various C-C bond-forming reactions, such as couplings with electron-poor alkenes or dimerization to form pinacol (B44631) products. nih.gov

Furthermore, the biphenyl moiety can be synthesized or functionalized using photoredox catalysis. The synergistic use of photoredox and copper catalysis has been shown to be effective for the synthesis of α-Methyl-4-biphenylacetonitrile from industrial raw materials under mild, visible-light irradiation. pku.edu.cn This suggests that the core biphenyl structure of the target compound could potentially be constructed or modified using similar light-driven methods. The development of photoredox/nickel dual catalysis for the synthesis of distal alkenyl ketones also presents a promising avenue for creating novel analogues. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For the synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate, which involves the formation of a biphenyl ketone, traditional methods often rely on stoichiometric reagents and large volumes of volatile organic solvents.

A significant advancement towards sustainability is the development of solvent-free or green-solvent-based reaction conditions. A recently reported sustainable method for synthesizing aromatic ketones involves a ligand-free Suzuki-Miyaura coupling in a recyclable quartz sand medium. acs.orgacs.org This approach avoids the use of conventional, often hazardous, organic solvents and allows for the reuse of both the sand medium and the palladium catalyst, enhancing the economic and environmental viability of the process. acs.orgacs.org This method has been shown to be effective for gram-scale synthesis. acs.org

The Suzuki-Miyaura coupling itself is a powerful C-C bond-forming reaction and a key method for creating the biphenyl scaffold from an aryl halide and an arylboronic acid. rsc.orgrsc.org Optimizing this reaction to proceed under solvent-free conditions or in environmentally benign solvents like water would represent a major step towards a truly sustainable synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate.

Table 2: Key Sustainable Approaches for Biphenyl Ketone Synthesis

Sustainable Method Description Key Advantages
Quartz Sand Medium Suzuki-Miyaura coupling performed in quartz sand instead of a solvent. acs.orgacs.org Solvent-free, recyclable medium and catalyst, safer. acs.orgacs.org
Ball-Milling Mechanochemical synthesis where mechanical force induces reaction. Solvent-free, can lead to different reaction pathways. acs.org

| Aqueous Media | Performing coupling reactions in water, often with surfactants. | Reduces reliance on organic solvents, safer. |

Design of Next-Generation Analogues for Specific Synthetic Objectives

The chemical structure of Ethyl 7-(4-biphenyl)-7-oxoheptanoate serves as a versatile scaffold that can be systematically modified to create a library of next-generation analogues with tailored properties for various synthetic applications. The design of these analogues can be approached by considering modifications to its three main structural components: the biphenyl group, the heptanoate (B1214049) chain, and the ketone functionality.

Alteration of the Alkyl Chain: The seven-carbon chain of the heptanoate can be shortened, lengthened, or functionalized. Introducing branching, unsaturation (double or triple bonds), or heteroatoms (oxygen, nitrogen) into the chain would generate a diverse set of analogues. These modifications could be used to alter the molecule's flexibility, polarity, and reactivity.

Transformation of the Keto and Ester Groups: The ketone can be reduced to a secondary alcohol, which could then serve as a handle for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or different esters. Four-component synthesis strategies have been used to create complex heterocyclic systems from keto-acid derivatives, suggesting pathways to novel molecular architectures. beilstein-journals.org For instance, reactions involving ethyl pyruvate (B1213749) in multicomponent reactions have led to the synthesis of tetrahydroazolopyrimidines. beilstein-journals.org

By systematically applying these design strategies, a wide range of analogues can be synthesized, creating valuable building blocks for materials science and medicinal chemistry research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.